methyl 2-[1-(3,4-diethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
METHYL 2-[1-(3,4-DIETHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a unique combination of chromeno, pyrrol, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-[1-(3,4-DIETHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and chromeno moieties.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 2-[1-(3,4-DIETHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromeno and pyrrol moieties may facilitate binding to active sites, while the thiazole ring can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
METHYL 2-(3,4-DIMETHOXYPHENYL)ACETATE: Shares a similar aromatic structure but lacks the complex heterocyclic framework.
THIOPHENE DERIVATIVES: Contain a sulfur atom in a five-membered ring, similar to the thiazole moiety in the compound.
PYRROLO[3,2-B]PYRROLE-1,4-DIONES: Feature a similar pyrrol core but differ in the substitution pattern and additional functional groups.
Uniqueness: METHYL 2-[1-(3,4-DIETHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of chromeno, pyrrol, and thiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H24N2O7S |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
methyl 2-[1-(3,4-diethoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C27H24N2O7S/c1-5-34-18-12-11-15(13-19(18)35-6-2)21-20-22(30)16-9-7-8-10-17(16)36-23(20)25(31)29(21)27-28-14(3)24(37-27)26(32)33-4/h7-13,21H,5-6H2,1-4H3 |
InChI Key |
WUIKDXVBMXZRDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=CC=CC=C5C3=O)OCC |
Origin of Product |
United States |
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